molecular formula C6H2F2INO2 B3364750 1,2-Difluoro-4-iodo-5-nitrobenzene CAS No. 1182709-37-0

1,2-Difluoro-4-iodo-5-nitrobenzene

Cat. No.: B3364750
CAS No.: 1182709-37-0
M. Wt: 284.99 g/mol
InChI Key: NSXSBCUQHFDQSF-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C₆H₂F₂INO₂ and a molecular weight of 284.99 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and one nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-4-iodo-5-nitrobenzene can be synthesized through a multi-step process involving halogenation and nitration reactions. One common method involves the fluorination of a suitable precursor, followed by iodination and nitration. For example, starting with 1,2-difluorobenzene, the compound can be iodinated using iodine and a suitable oxidizing agent, such as periodic acid, to introduce the iodine atom. Subsequently, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-iodo-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-iodo-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. The presence of both fluorine and iodine atoms, along with the nitro group, allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1,2-difluoro-4-iodo-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXSBCUQHFDQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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